Mudanpioside H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mudanpioside H is typically isolated from the root bark of Paeonia suffruticosa through a series of extraction and purification processes. The root bark is first extracted using a chloroform-methanol mixture (1:1), followed by fractionation and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Paeonia suffruticosa root bark. The process includes solvent extraction, concentration, and purification steps to obtain the pure compound. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Mudanpioside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Mechanism of Action:

Mudanpioside H exhibits significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines and pathways. In studies involving inflammatory bowel disease models, this compound was shown to reduce the expression of key inflammatory markers such as IL-6 and TNF-α, indicating its potential as a therapeutic agent for managing inflammatory conditions .

Case Study:

In a murine model of colitis, treatment with this compound led to reduced clinical inflammation and colonic infiltration of immune cells. The compound was effective in alleviating symptoms associated with inflammation, suggesting its utility in treating inflammatory bowel diseases .

Antioxidant Activity

Mechanism of Action:

this compound has demonstrated potent antioxidant properties, which are crucial for combating oxidative stress-related damage in cells. It enhances the activity of endogenous antioxidants like superoxide dismutase and glutathione peroxidase while reducing malondialdehyde levels, a marker of oxidative stress .

Research Findings:

A study evaluated the antioxidant effects of extracts containing this compound, revealing that these extracts significantly improved cell viability and antioxidant enzyme activities in UVB-irradiated human dermal fibroblasts. This indicates its potential role in skin protection against UV damage .

Dermatological Applications

Skin Health Benefits:

this compound's ability to modulate oxidative stress and inflammation makes it a promising candidate for dermatological applications. Its incorporation into skincare formulations could help address issues such as photoaging and inflammatory skin conditions.

Experimental Evidence:

In vitro studies have shown that this compound can reduce the expression of matrix metalloproteinases (MMPs), which are involved in skin aging processes. By inhibiting MMPs, this compound may help maintain skin integrity and promote healthier skin .

Potential Role in Cancer Therapy

Anti-Cancer Mechanisms:

Emerging research suggests that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate inflammatory pathways could also play a role in reducing cancer progression .

Case Study Insights:

In various cancer cell lines, this compound has been observed to inhibit cell proliferation and induce cell cycle arrest, indicating its potential as an adjunct therapy in cancer treatment protocols .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines | Reduces IL-6 and TNF-α levels in colitis models |

| Antioxidant | Enhances antioxidant enzyme activity | Improves SOD and GSH-Px activity post-UV exposure |

| Dermatological | Reduces MMP expression | Protects against UV damage; maintains skin integrity |

| Cancer Therapy | Induces apoptosis; inhibits tumor growth | Reduces proliferation in cancer cell lines |

Mécanisme D'action

Mudanpioside H exerts its effects through multiple molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, protecting cells from oxidative stress.

Comparaison Avec Des Composés Similaires

Mudanpioside H is unique among monoterpene glycosides due to its specific structural features and biological activities. Similar compounds include:

Paeoniflorin: Another monoterpene glycoside from Paeonia suffruticosa with anti-inflammatory and antioxidant properties.

Benzoyloxypaeoniflorin: Exhibits antioxidant activity and is structurally similar to this compound.

Galloyloxypaeoniflorin: Known for its antimicrobial activity, similar to this compound.

This compound stands out due to its broad spectrum of antimicrobial activity and potential therapeutic applications, making it a valuable compound for further research and development.

Activité Biologique

Mudanpioside H is a bioactive compound derived from the Paeonia genus, particularly from Paeonia suffruticosa, commonly known as tree peony. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound.

Chemical Structure and Phytochemistry

This compound is classified as a glycoside, characterized by its unique structure that contributes to its biological efficacy. The molecular formula and structure are essential for understanding its interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₄O₉ |

| Molecular Weight | 396.37 g/mol |

| Source | Extracted from Paeonia suffruticosa roots |

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. In a study assessing the anti-inflammatory properties of various compounds from Moutan Cortex, this compound was identified as one of the effective NF-κB inhibitors, which plays a crucial role in mediating inflammatory responses.

- Study Findings :

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various biological systems.

- Mechanism :

3. Antimicrobial Activity

The compound also exhibits antimicrobial effects against a range of pathogens. A study highlighted its potential role in inhibiting bacterial growth, suggesting its application in treating infections.

- In Vitro Findings :

Case Studies

Several studies have explored the pharmacological effects of this compound:

-

Inflammation Model Study :

- Conducted on macrophage cell lines.

- Results showed significant reduction in inflammatory markers when treated with this compound.

-

Oxidative Stress Study :

- Utilized a model of oxidative stress induced by hydrogen peroxide.

- Treatment with this compound restored cellular antioxidant levels and reduced oxidative damage markers.

Propriétés

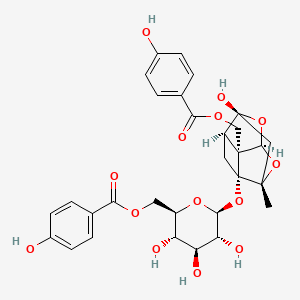

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRIPCQQSUIDZ-HRCYFWENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.